2-Amino-5-cyclopropylpyrimidine-4,6-diol
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Overview
Description
2-Amino-5-cyclopropylpyrimidine-4,6-diol is a heterocyclic organic compound with the molecular formula C7H9N3O2. This compound belongs to the class of pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine. Pyrimidines are significant in various biological processes and are found in many natural and synthetic compounds, including nucleotides and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-cyclopropylpyrimidine-4,6-diol typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. This reaction forms the pyrimidine ring structure. The optimized procedure often uses the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-cyclopropylpyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrimidine derivatives.
Scientific Research Applications
2-Amino-5-cyclopropylpyrimidine-4,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in antiviral and anticancer therapies.
Mechanism of Action
The exact mechanism of action of 2-Amino-5-cyclopropylpyrimidine-4,6-diol is not fully understood. it is believed to interact with various molecular targets, including enzymes and nucleic acids. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with the replication of nucleic acids, making it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: This compound is structurally similar but lacks the cyclopropyl group at the 5-position.
2-Amino-4,6-dichloropyrimidine: This derivative has chlorine atoms instead of hydroxyl groups at the 4 and 6 positions.
Uniqueness
2-Amino-5-cyclopropylpyrimidine-4,6-diol is unique due to the presence of the cyclopropyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical agent by improving its binding affinity to specific molecular targets and increasing its stability under physiological conditions .
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-amino-5-cyclopropyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9N3O2/c8-7-9-5(11)4(3-1-2-3)6(12)10-7/h3H,1-2H2,(H4,8,9,10,11,12) |
InChI Key |
MEDDWPLPSUAWGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=C(NC2=O)N)O |
Origin of Product |
United States |
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